molecular formula C12H11BrO B2385813 1-(2-Bromoethoxy)naphthalene CAS No. 13247-79-5

1-(2-Bromoethoxy)naphthalene

Cat. No. B2385813
CAS RN: 13247-79-5
M. Wt: 251.123
InChI Key: OBGFJKNQKBMXBM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)naphthalene, also known as 2-bromoethoxynaphthalene, is a compound consisting of a naphthalene ring and a bromoethoxy group at the 1 position of the ring. It has a molecular weight of 251.12 .


Molecular Structure Analysis

The InChI code for 1-(2-Bromoethoxy)naphthalene is 1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11 (10)12/h1-7H,8-9H2 . This indicates the presence of a naphthalene ring with a bromoethoxy group attached at the 1 position.


Physical And Chemical Properties Analysis

1-(2-Bromoethoxy)naphthalene has a molecular weight of 251.12 .

Scientific Research Applications

Pyrolytic Degradation and Dioxin Formation

Research has shown that brominated hydrocarbons like 1-(2-Bromoethoxy)naphthalene, when subjected to thermal degradation, can result in the formation of hazardous combustion byproducts including brominated dioxins. This study investigated the pyrolytic degradation of 2-bromophenol, a model brominated hydrocarbon, and found products like naphthalene and bromonaphthalene among others, highlighting the complex chemical reactions during pyrolysis of such compounds (Evans & Dellinger, 2003).

Synthesis of Bromo-substituted Naphthalene Derivatives

The selective synthesis of bromo-substituted naphthalene derivatives has been an area of focus, particularly for their applications in materials and supramolecular chemistry. A study by Ping (2012) describes an efficient method for obtaining these derivatives, which are crucial precursors in the synthesis of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), widely used in research fields like materials science (Ping, 2012).

Optical Properties and Applications

The optical properties of 1-(2-Bromoethoxy)naphthalene derivatives have been explored for their potential applications in optoelectronics and photonics. For instance, the study of 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed significant third-order nonlinear optical properties, indicating its potential use in these fields (Sreenath, Joe, & Rastogi, 2018).

Thiol-Reactive Phosphorescent Probe Development

Bromo-substituted naphthalene derivatives have been used in the development of thiol-reactive phosphorescent probes. A study described the synthesis and spectroscopic characterization of such a probe, highlighting its sensitivity to both general and specific solvent effects, useful in biochemical applications (Marriott, Jovin, & Yan-Marriott, 1994).

Safety And Hazards

While specific safety data for 1-(2-Bromoethoxy)naphthalene is not available, it’s generally advised to avoid breathing in mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

1-(2-bromoethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGFJKNQKBMXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927703
Record name 1-(2-Bromoethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)naphthalene

CAS RN

13247-79-5
Record name Naphthalene, 1-(2-bromoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)naphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 144.0 g (1 mole) α-naphthol and 56.1 g (1 mole) potassium hydroxide in 600 ml of 95% ethanol was stirred 1.5 hr at room temperature. To this solution of potassium naphthalate was added 930.0 g (5.0 mole) of 1,2-dibromoethane, and the solution was heated at reflux overnight. The reaction mixture was filtered, and the filtrate stripped to dryness under reduced pressure in a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 10% aqueous sodium hydroxide. The chloroform layer was dried and stripped of chloroform to yield 126 g (50.3%) of dark brown oil.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
930 g
Type
reactant
Reaction Step Two
Yield
50.3%

Citations

For This Compound
5
Citations
M Ghodratbeigi, P Rashidi-Ranjbar, A Abbasi - Journal of Molecular …, 2011 - Elsevier
Development of molecular tweezers depends on the design and synthesis of reliable spacers. Two new classes of spacers based on functionalized dibenzo[a,j]xanthene are described. …
Number of citations: 18 www.sciencedirect.com
R Wang, J Bu, J Liu, S Liao - Frontiers of Chemistry in China, 2008 - Springer
A novel calix[4]arene-based fluorescent chemosensor bearing a 2-aminopyridine moiety and a naphthalenic fluorophore was synthesized The chemical structure of the product was …
Number of citations: 3 link.springer.com
A Friberg, D Vigil, B Zhao, RN Daniels… - Journal of medicinal …, 2013 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1), a member of the Bcl-2 family of proteins, is overexpressed and amplified in various cancers and promotes the aberrant survival of tumor cells that …
Number of citations: 297 pubs.acs.org
CMSQ Aranha, D Reiner-Link, LR Leitzbach… - Bioorganic & Medicinal …, 2023 - Elsevier
Multitargeting ligands on enzymes and receptors may generate a profile for a potential treatment of cognitive impairment. Considering this, a set of 21 substituted aryl–alkyl-piperazines …
Number of citations: 1 www.sciencedirect.com
L Liu, R Liu, X Yang, X Hou, H Fang - European Journal of Medicinal …, 2020 - Elsevier
The upregulation of the protein myeloid cell leukemia-1 (Mcl-1) is closely associated with various human cancers, which can result in the evasion of apoptosis and a low survival rate. …
Number of citations: 12 www.sciencedirect.com

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